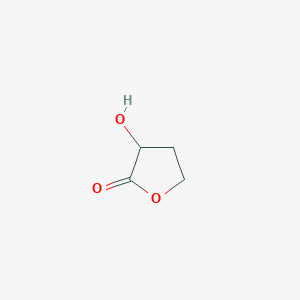

3-Hydroxydihydrofuran-2(3H)-one

Vue d'ensemble

Description

3-Hydroxydihydrofuran-2(3H)-one is a chemical compound that is part of the furan family, characterized by a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound has a hydroxyl group attached, which significantly affects its chemical properties and reactivity.

Synthesis Analysis

The synthesis of hydroxyfuran derivatives has been explored through various methods. One approach involves the Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols, which yields 3-halohydrofurans under mild conditions with cis diastereoselectivity . Another method includes the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids, leading to the formation of 4-halo-5-hydroxyfuran-2(5H)-ones . Additionally, a one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been developed using K10 montmorillonite catalysis under solvent-free conditions . A domino reaction involving 1,4-enediones and phenacyl pyridinium halides has been used to create 2-hydroxy-2,3-dihydrofuran derivatives . Furthermore, a simple synthesis route for substituted 3-hydroxyfuran-2(5H)-ones has been established through regioselective synthesis and subsequent hydrolysis .

Molecular Structure Analysis

The molecular structure of hydroxyfuran derivatives can be complex and diverse. X-ray single-crystal diffraction studies have been used to establish the structures of these compounds, such as 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone . The presence of substituents on the furan ring can significantly influence the molecular conformation and, consequently, the chemical reactivity of these molecules.

Chemical Reactions Analysis

Hydroxyfuran derivatives participate in various chemical reactions. For instance, photochemical synthesis methods have been employed to create 3-hydroxyphenanthro[9,10-c]furan-1(3H)-ones from α-keto acids and alkynes through photo-induced radical addition/cyclization processes . The reactivity of these compounds is also influenced by the presence of hydroxyl groups, which can form intramolecular hydrogen bonds, affecting the stability and conformation of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyfuran derivatives, such as methoxyfurans, are crucial in biofuel synthesis processes. Computational chemistry has been used to calculate enthalpies, entropies, and heat capacities for methoxyfurans and their radicals, providing insights into their stability and reaction paths . The bond dissociation energies of the furan ring and methoxy-methyl C-H bonds have been determined, highlighting the potential sites for initial decomposition paths during combustion .

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

3-Hydroxydihydrofuran-2(3H)-one: est utilisé dans la synthèse de divers composés hétérocycliques, tels que les 2,3-Dihydro-Furo[3,2-h]Quinolines . Ces composés sont intéressants en raison de leur potentiel en tant qu'inhibiteurs de la réductase d'aldose et en tant qu'agents antipaludiques. Le composé sert d'intermédiaire dans les réactions qui conduisent à des méthides o-quinoniques de type quinoléine hautement électrophile, qui sont cruciales pour la synthèse de ces hétérocycles.

Conversion de la biomasse

Ce composé peut être converti directement à partir de la 1,3-dihydroxyacétone (DHA) dérivée de la biomasse et de la formaldehyde . Le processus implique le chlorure d'étain(iv) et une petite quantité d'eau, obtenant des rendements allant jusqu'à 70%. Cette application est importante pour la chimie durable, offrant une voie vers des produits chimiques précieux à partir de ressources renouvelables.

Synthèse de synthons séco-pseudonucléosidiques

Alpha-Hydroxy-gamma-butyrolactone: est utilisé comme réactif de départ dans la synthèse de synthons séco-pseudonucléosidiques par aminolyse . Ces synthons sont importants pour le développement d'analogues de nucléosides, qui ont des applications dans les thérapies antivirales et anticancéreuses.

Synthèse de δ-Azaproline protégée

Le composé est utilisé dans la synthèse de δ-azaproline orthogonally protégée énantiomériquement pure via une réaction de Mitsunobu . Le δ-Azaproline est un élément de construction précieux dans la synthèse peptidique et peut être utilisé pour créer de nouveaux peptides ayant une activité biologique potentielle.

Activités pharmacologiques

Gamma-Butyrolactones: , y compris l'alpha-Hydroxy-gamma-butyrolactone, présentent un large éventail d'activités pharmacologiques . Ils se trouvent dans plusieurs médicaments approuvés par la FDA utilisés à des fins diverses telles que les diurétiques, les agents anticancéreux, les médicaments contraceptifs, le traitement des maladies cardiaques et les agents antiglaucomatueux.

Intermédiaire de synthèse pour les médicaments expérimentaux

Le composé est également un intermédiaire clé dans la synthèse de médicaments expérimentaux . Sa présence dans la structure de petites molécules biologiquement actives en fait un composant important dans la découverte et le développement de médicaments.

Mécanisme D'action

Target of Action

It’s structurally similar compound, gamma-butyrolactone (gbl), is known to act as a prodrug for gamma-hydroxybutyric acid (ghb) in humans . GHB acts on the central nervous system (CNS) with effects similar to those of barbiturates .

Mode of Action

Gbl, a structurally similar compound, is rapidly converted into ghb by paraoxonase (lactonase) enzymes, found in the blood . This suggests that 3-Hydroxydihydrofuran-2(3H)-one might also be metabolized in a similar way.

Biochemical Pathways

Gbl, a structurally similar compound, is known to be involved in the regulation of morphological development and secondary metabolism in streptomyces species .

Pharmacokinetics

Gbl, a structurally similar compound, is known to be rapidly converted into ghb in the body . This suggests that this compound might also have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Gbl, a structurally similar compound, is known to act as a cns depressant with effects similar to those of barbiturates .

Analyse Biochimique

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It’s possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .

Transport and Distribution

It’s possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Propriétés

IUPAC Name |

3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941181 | |

| Record name | 3-Hydroxyoxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19444-84-9 | |

| Record name | α-Hydroxy-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19444-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019444849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxydihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D4QZ05QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes alpha-Hydroxy-gamma-butyrolactone a good substrate for certain enzymes?

A: alpha-Hydroxy-gamma-butyrolactone (also known as 3-Hydroxydihydrofuran-2(3H)-one) displays favorable characteristics as a substrate for specific enzymes like lactonases. Research indicates that immobilized cells of Fusarium proliferatum strain ECU2002 exhibit significantly higher lactonase activity with alpha-Hydroxy-gamma-butyrolactone compared to other lactones, such as gamma-butyrolactone. In fact, the activity is 54.3-fold higher. [] This preference suggests a strong affinity between the enzyme's active site and the structural features of alpha-Hydroxy-gamma-butyrolactone, likely influenced by the presence of the hydroxyl group on the alpha carbon.

Q2: Are there any examples of alpha-Hydroxy-gamma-butyrolactone being used in biocatalytic applications?

A: Yes, research highlights the successful utilization of immobilized Fusarium proliferatum strain ECU2002 cells for the resolution of chiral alpha-Hydroxy-gamma-butyrolactone. [] This biocatalytic process yields the hydrolytic product with high enantiomeric excess (92.8%-96.1% ee), demonstrating the potential of using this enzyme-substrate system for the production of enantiomerically pure compounds.

Q3: Besides microbial enzymes, are there any other enzymes known to interact with alpha-Hydroxy-gamma-butyrolactone?

A: Interestingly, both the Q and R isozymes of human serum paraoxonase (PON1) can hydrolyze alpha-Hydroxy-gamma-butyrolactone. [] Notably, a significant degree of stereospecificity is observed, with the S-enantiomer of alpha-Hydroxy-gamma-butyrolactone being hydrolyzed considerably faster (5 to 9 times) than the R-enantiomer. This finding points to a potential role of PON1 in the metabolism of alpha-Hydroxy-gamma-butyrolactone or related compounds in vivo.

Q4: Has alpha-Hydroxy-gamma-butyrolactone been explored in the context of oligonucleotide synthesis?

A: Yes, researchers have utilized (R)-(+)-alpha-Hydroxy-gamma-butyrolactone as a starting material to synthesize seco-pseudonucleoside synthons. [] These synthons are valuable building blocks for creating modified oligonucleotides, introducing unique functionalities and reporter groups into DNA sequences. This application highlights the versatility of alpha-Hydroxy-gamma-butyrolactone as a chiral synthon in organic synthesis.

Q5: What analytical techniques are used to study alpha-Hydroxy-gamma-butyrolactone?

A: Researchers have employed gas chromatography/electron capture mass spectrometry (GC/EC-MS) to detect derivatives of alpha-Hydroxy-gamma-butyrolactone with high sensitivity. [] This technique involves coupling alpha-Hydroxy-gamma-butyrolactone to a specific reagent (AMACE1) followed by derivatization, enabling its detection at trace levels. GC/EC-MS provides valuable information about the presence and quantity of the compound in complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)